molecular formula C7H11BrO B14634024 4-Bromo-2,2-dimethylpent-4-enal CAS No. 54814-13-0

4-Bromo-2,2-dimethylpent-4-enal

Cat. No.: B14634024
CAS No.: 54814-13-0
M. Wt: 191.07 g/mol
InChI Key: SILDRJIGMCJKTN-UHFFFAOYSA-N
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Description

4-Bromo-2,2-dimethylpent-4-enal is an organic compound with the molecular formula C7H11BrO It is characterized by the presence of a bromine atom, a double bond, and an aldehyde group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,2-dimethylpent-4-enal typically involves the bromination of 2,2-dimethylpent-4-enal. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the desired position on the molecule. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the final product. The process may also include steps for purification, such as distillation or recrystallization, to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,2-dimethylpent-4-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used to replace the bromine atom.

Major Products Formed

    Oxidation: 4-Bromo-2,2-dimethylpentanoic acid.

    Reduction: 4-Bromo-2,2-dimethylpentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2,2-dimethylpent-4-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2,2-dimethylpent-4-enal involves its interaction with various molecular targets and pathways. The presence of the bromine atom and the aldehyde group allows the compound to participate in a range of chemical reactions, influencing its reactivity and biological activity. The exact mechanism may vary depending on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpent-4-enal: Lacks the bromine atom, resulting in different reactivity and applications.

    4-Bromo-2,2-dimethylbutanal: Similar structure but with a different carbon chain length.

    4-Bromo-2,2-dimethylpentanoic acid: An oxidized form of the compound.

Uniqueness

4-Bromo-2,2-dimethylpent-4-enal is unique due to the combination of its bromine atom, double bond, and aldehyde group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

54814-13-0

Molecular Formula

C7H11BrO

Molecular Weight

191.07 g/mol

IUPAC Name

4-bromo-2,2-dimethylpent-4-enal

InChI

InChI=1S/C7H11BrO/c1-6(8)4-7(2,3)5-9/h5H,1,4H2,2-3H3

InChI Key

SILDRJIGMCJKTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=C)Br)C=O

Origin of Product

United States

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